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Compound of Interest

Compound Name: Mesityl oxide

Cat. No.: B046562

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
mesityl oxide (4-methyl-3-penten-2-one), a key organic compound with applications as a
solvent and intermediate in various chemical syntheses. This document presents its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with
detailed experimental protocols and visual representations of its chemical structure and
analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of mesityl oxide.

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
pPpm
6.09 Singlet 1H =C-H
2.16 Singlet 3H -C(=0)-CHs
2.14 Singlet 3H =C(CHs)2
1.89 Singlet 3H =C(CH3)2
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Solvent: CDCls, Reference: TMS (Tetramethylsilane) at O ppm. Data sourced from multiple
spectra.[1][2][3]

Chemical Shift (6) ppm Carbon Type Assighment
198.1 Carbonyl C=0

154.83 Alkene =C(CHs)2
124.30 Alkene =CH-

31.58 Methyl -C(=0)-CHs
27.55 Methyl =C(CHs)2
20.6 Methy! =C(CHs)2

Solvent: CDCIls. Data sourced from multiple spectra.[3][4][5][6][7]

Table 3: Infrared (IR) Spectroscopy Data for Mesityl

Oxide
Wavenumber (cm—?) Intensity Assignment
2976, 2939, 2915 Strong C-H (sp?) stretching
C=0 (0,B-unsaturated ketone)
1690 Strong )
stretching
1620 Strong C=C stretching

Sample preparation: Liquid film.[2][8]

Table 4: Mass Spectrometry (MS) Data for Mesityl Oxide
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miz Relative Intensity (%) Assighment

98 41 [M]* (Molecular lon)

83 95 [M - CHs]*

55 100 [M - CsHsO]* or [CaH7]*
43 47 [CHsCOJ*

lonization method: Electron Impact (EI).[3][9][10][11][12]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic
data presented above. These protocols are intended as a guide and may require optimization
based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

o Sample Quantity: For *H NMR, dissolve 5-25 mg of mesityl oxide in approximately 0.6-0.7
mL of a deuterated solvent (e.g., chloroform-d, CDCIs).[13] For 13C NMR, a more
concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio
in a reasonable time.[13]

e Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the *H NMR
spectrum.[13][14] The choice of solvent can slightly influence chemical shifts.

« Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the
sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean,
dry NMR tube.

 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
chemical shift referencing (0O ppm).[13][15]

2.1.2. Data Acquisition
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e Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer
on the deuterium signal of the solvent and shim the magnetic field to optimize its
homogeneity.[15]

e 1H NMR Acquisition:
o Use a standard single-pulse experiment.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For
a sample of this concentration, 8 to 16 scans are typically adequate.

o Arelaxation delay (d1) of 1-2 seconds is generally sufficient for qualitative spectra.[15]
e 13C NMR Acquisition:

o A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is
typically used to simplify the spectrum by removing C-H coupling.[15]

o Due to the low natural abundance of 13C, a larger number of scans is required compared
to 'H NMR.

o Arelaxation delay of 1-2 seconds is common for qualitative spectra.[15] For quantitative
analysis, a longer delay (at least 5 times the longest T1 relaxation time) and inverse-gated
decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).[15][16]

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).[15]
o Phase the resulting spectrum and perform baseline correction.[15]

o Reference the spectrum to the internal standard (TMS at O ppm) or the residual solvent
peak.[15]

Infrared (IR) Spectroscopy
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2.2.1. Sample Preparation (Neat Liquid)

As mesityl oxide is a liquid at room temperature, the simplest method for obtaining its IR
spectrum is as a neat (undiluted) liquid film.[17][18][19]

o Salt Plates: Use two clean, dry salt plates (e.g., NaCl or KBr).[18][20]

o Sample Application: Place one to two drops of mesityl oxide onto the center of one salt
plate.[17][18][21]

o Sandwich Formation: Carefully place the second salt plate on top of the first, allowing the
liquid to spread into a thin, even film between the plates.[17][18][20]

2.2.2. Data Acquisition

o Background Spectrum: First, run a background spectrum with no sample in the beam path.
This is to subtract the absorbance from atmospheric CO2 and water vapor, as well as any
instrumental artifacts.

o Sample Spectrum: Place the salt plate "sandwich" in the sample holder of the FT-IR
spectrometer and acquire the sample spectrum.[17][19]

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation and Introduction

o Sample Preparation: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS),
dilute a small amount of mesityl oxide in a volatile organic solvent (e.g., dichloromethane or
methanol). For direct injection, prepare a dilute solution (e.g., 1 mg/mL) and then further
dilute to approximately 10-100 pug/mL.[22]

o Sample Introduction: The sample can be introduced into the mass spectrometer via a gas
chromatograph for separation from any impurities, or through direct infusion.[23]
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2.3.2. Data Acquisition (Electron Impact lonization)

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV).[23][24] This causes the molecule to lose an electron,
forming a radical cation known as the molecular ion ([M]*).

e Fragmentation: The molecular ion is often energetically unstable and can fragment into
smaller, more stable ions and neutral radicals.[23]

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or
magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[23][24]

» Detection: A detector measures the abundance of each ion at a specific m/z value.[23][24]

o Data Representation: The resulting data is plotted as a mass spectrum, which shows the
relative abundance of each ion as a function of its m/z ratio.

Visualizations

The following diagrams, created using the DOT language, illustrate the structure and
spectroscopic correlations of mesityl oxide and a general workflow for its analysis.
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Major Mass Spec Fragments
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Mesityl Oxide Structure & 'H/*C NMR Assignments
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Caption: Structure of mesityl oxide with key NMR, IR, and MS correlations.
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Caption: General experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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